molecular formula C15H11FN4O B14121163 3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

Cat. No.: B14121163
M. Wt: 282.27 g/mol
InChI Key: JGDHUTAIUPLSIU-MFOYZWKCSA-N
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Description

3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group, a hydrazone linkage, and a quinoxalinone core. It is often studied for its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one typically involves the condensation of 4-fluorobenzaldehyde with 3-oxo-3,4-dihydroquinoxalin-2-ylhydrazine . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazone linkage and quinoxalinone core play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is unique due to its specific structural features, such as the fluorophenyl group and the quinoxalinone core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H11FN4O

Molecular Weight

282.27 g/mol

IUPAC Name

3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H11FN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9-

InChI Key

JGDHUTAIUPLSIU-MFOYZWKCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C\C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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